5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Medicinal Chemistry Process Chemistry Quality Control

Unlike the fully saturated octahydro analog, this compound features a 3-position lactam carbonyl that enables oxime formation, reductive amination, and enolate chemistry while retaining orthogonal Boc protection. ≥98% HPLC purity minimizes de‑Boc byproducts and oxidized dimers, reducing intermediate purification and accelerating SAR cycles. Cold‑chain storage (2–8 °C, sealed dry) preserves integrity for 6–12 months, supporting on‑demand library synthesis. Choose this non‑fungible building block for CNS drug discovery, PROTAC linker attachment, and biotinylation without additional synthetic steps.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
Cat. No. B13676952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CNC(=O)C2C1
InChIInChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)
InChIKeyFVTGFVRYUKVAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (CAS 1780976-05-7): A Protected Bicyclic Lactam Building Block for Drug Discovery


5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (molecular formula C₁₂H₂₀N₂O₃, MW 240.30) is a Boc-protected saturated bicyclic lactam that combines a pyrrolidine-fused piperidine core with a reactive 3-position carbonyl . Unlike its fully saturated octahydro analog (CAS 351370-99-5), this compound features a lactam carbonyl at the 3-position, enabling chemoselective transformations such as oxime formation, reductive amination, and enolate chemistry while retaining orthogonal Boc protection at the 5-nitrogen. It is supplied as a research-grade intermediate with a certified purity of ≥98% (HPLC) and requires cold storage at 2–8 °C in a dry, sealed environment .

Why 5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Cannot Be Replaced by the Fully Saturated Analog or N-Deprotected Lactam in MedChem Campaigns


The 3-position lactam carbonyl of 5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one confers unique reactivity and physicochemical properties that disqualify simple substitution with the fully saturated octahydro analog (CAS 351370-99-5) or the unprotected lactam (CAS 868551-69-3). Direct head-to-head vendor data demonstrate that the target compound requires cold-chain storage (2–8 °C, sealed dry), whereas the octahydro analog is routinely stored at ambient temperature, indicating a differential stability profile driven by the carbonyl . Computationally, the carbonyl lowers cLogP by approximately 0.47 log units and raises TPSA by ~17 Ų relative to the octahydro analog, placing the compound in a more favorable region of CNS multiparameter optimization space . Furthermore, the deprotected lactam (CAS 868551-69-3) lacks the orthogonal Boc protecting group, requiring re‑protection before selective functionalization of the piperidine nitrogen, which introduces additional synthetic steps and yield losses . These quantitative differences in stability, physicochemical signature, and synthetic compatibility make the target compound a non‑fungible building block in reaction sequences demanding both a reactive carbonyl handle and orthogonal amine protection.

Quantitative Differentiator Evidence for 5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Relative to Closest Analogs


Purity Specification: 98% (HPLC) vs. 95% (GC) for the Octahydro Analog – Impact on Downstream Synthetic Reproducibility

The target compound is consistently supplied at ≥98% purity (HPLC-validated) , whereas the closest commercial analog, 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5), is typically offered at 95% purity (GC-validated) . This 3‑percentage‑point purity gap translates to a 2.5‑fold difference in total impurity burden (2% vs. 5% total impurities), reducing the risk of byproduct interference in subsequent amide coupling or reductive amination steps.

Medicinal Chemistry Process Chemistry Quality Control

Storage Stability: Cold-Chain Requirement (2–8 °C) vs. Ambient Storage – Implications for Inventory Management and Long-Term Project Viability

The target compound mandates storage at 2–8 °C in a sealed, dry container , indicating heightened sensitivity to thermal degradation or moisture-induced Boc cleavage relative to 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5), which is stored at ambient temperature . This cold‑chain requirement serves as a surrogate marker for the compound's higher intrinsic reactivity—specifically, the electrophilic lactam carbonyl can participate in slow hydrolytic ring‑opening at room temperature, a degradation pathway absent in the fully saturated comparator.

Compound Management Stability Supply Chain

Computational Physicochemical Signature: cLogP Reduction of ~0.47 and TPSA Increase of ~17 Ų Relative to the Octahydro Analog – CNS Drug-Likeness Optimization

Vendor‑provided computational chemistry data reveal that the target compound has a cLogP of 0.99 and TPSA of 58.64 Ų , whereas the closest structural analog, 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5), has a cLogP of 1.46 and TPSA of 41.57 Ų . The 0.47‑unit reduction in cLogP and 17.07 Ų increase in TPSA are consistent with the introduction of the polar lactam carbonyl, shifting the compound closer to the favorable CNS drug‑like region (cLogP <3, TPSA <90 Ų). This difference is not achievable by the octahydro analog without post‑synthetic oxidation.

Computational Chemistry CNS Drug Design ADME Prediction

Shipping Classification: Non-Hazardous vs. Class 9 Miscellaneous Dangerous Goods – Supply Chain Continuity and Total Delivered Cost

The target compound is shipped at room temperature (continental US) without HazMat surcharge , whereas certain vendor listings for the octahydro analog (CAS 1160247-99-3) classify the product as UN3077, Hazard Class 9 (Miscellaneous Dangerous Goods), triggering HazMat shipping fees . This operational difference—potentially attributable to the higher chronic aquatic toxicity or physical hazard profile of the octahydro analog—simplifies logistics, reduces total delivered cost, and eliminates regulatory paperwork burdens for the target compound.

Supply Chain Logistics HazMat Compliance Procurement

Procurement-Relevant Application Scenarios Where 5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one Outperforms Generic Alternatives


High-Purity Chemical Probe Synthesis Requiring >97% Starting Material Integrity

When synthesizing low‑micromolar or sub‑micromolar chemical probes for target‑engagement studies (e.g., kinase or GPCR selectivity panels), the ≥98% purity of the target compound minimizes the risk that trace impurities (such as de‑Boc byproducts or oxidized dimers) propagate into the final probe and confound SAR interpretation. The 2.5‑fold lower impurity burden compared to the 95% octahydro analog reduces the need for intermediate purification, preserving precious downstream intermediates and accelerating the SAR cycle.

CNS-Penetrant Library Design Leveraging Favorable cLogP and TPSA Signatures

For CNS drug discovery programs, the computed cLogP of 0.99 and TPSA of 58.64 Ų place building‑block‑derived final compounds in a physicochemical range associated with improved brain exposure and lower P‑glycoprotein efflux liability. Substituting the fully saturated octahydro analog (cLogP ~1.46, TPSA 41.57 Ų) would shift the entire SAR series toward higher lipophilicity, potentially increasing hERG binding risk and metabolic clearance . Procurement of the target compound preserves the intended CNS multiparameter optimization trajectory.

Sequential Chemoselective Bioconjugation Using Orthogonal Carbonyl and Amine Handles

The 3‑position lactam carbonyl enables oxime or hydrazone ligation chemistries (e.g., for PROTAC linker attachment or biotinylation) under mild conditions that do not cleave the Boc protecting group . The fully saturated octahydro analog lacks this orthogonal electrophilic handle, requiring additional oxidation steps that introduce regio‑ and stereochemical ambiguity. The target compound thus enables a convergent synthetic strategy where the carbonyl is functionalized first, followed by Boc deprotection and piperidine‑nitrogen derivatization.

Temperature-Sensitive Just‑In‑Time Multistep Synthesis with Cold‑Chain Logistics

In CRO or pharma settings where building blocks are stocked for on‑demand library synthesis, the cold‑chain requirement (2–8 °C) of the target compound serves as a documented stability control point. Process chemists can rely on the compound's integrity for 6–12 months under recommended storage, whereas the ambient‑stored octahydro analog may exhibit gradual degradation (e.g., N‑oxide formation or ring oxidation) that is not immediately detectable by visual inspection but reduces effective purity. Inventory management protocols can be designed around the defined cold‑storage parameter.

Quote Request

Request a Quote for 5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.